Barium pentafluorobenzenesulfonate

Description

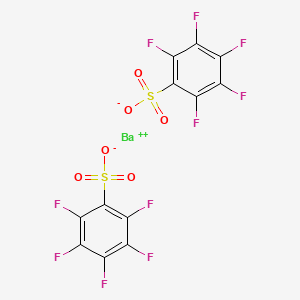

Barium pentafluorobenzenesulfonate (CAS 71735-31-4) is a fluorinated organometallic compound with the molecular formula C₁₂BaF₁₀O₆S₂ . It consists of a barium cation (Ba²⁺) coordinated with two pentafluorobenzenesulfonate anions. The pentafluorophenyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s solubility, thermal stability, and reactivity. This compound is primarily utilized in specialized industrial applications, such as catalysis, corrosion inhibition, or as a precursor for advanced materials requiring fluorinated sulfonate ligands .

Properties

IUPAC Name |

barium(2+);2,3,4,5,6-pentafluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6HF5O3S.Ba/c2*7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h2*(H,12,13,14);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLYNRVBNWQNNM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BaF10O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

631.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71735-31-4 | |

| Record name | Barium pentafluorobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium pentafluorobenzenesulfonate can be synthesized by reacting barium hydroxide (Ba(OH)₂) with pentafluorobenzenesulfonic acid (C6F5SO3H). The reaction proceeds as follows: [ \text{Ba(OH)}_2 + 2\text{C}_6\text{F}_5\text{SO}_3\text{H} \rightarrow \text{Ba(C}_6\text{F}_5\text{SO}_3)_2 + 2\text{H}_2\text{O} ] This reaction typically occurs under controlled conditions to ensure the complete formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up to meet industrial demands. This includes the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Barium pentafluorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the highly electronegative fluorine atoms.

Neutralization Reactions: It can neutralize acids, making it useful in applications requiring pH control.

Common Reagents and Conditions:

Nucleophiles: Such as methoxy groups, which can react with the phenyl groups in the compound.

Acids and Bases: For neutralization reactions, common acids and bases are used.

Major Products Formed:

Methoxy Derivatives: Formed from nucleophilic substitution reactions.

Neutralized Salts: Formed from neutralization reactions.

Scientific Research Applications

Barium pentafluorobenzenesulfonate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in polymerization processes.

Biology: Its reactivity makes it useful in biochemical assays and studies involving enzyme activity.

Industry: Used in the production of water-based paints and as a component in lithography plates for patterning

Mechanism of Action

The mechanism of action of barium pentafluorobenzenesulfonate involves its ability to interact with various molecular targets through its highly electronegative fluorine atoms. These interactions can influence the solubility, reactivity, and overall behavior of the compound in different environments. The barium cation can also play a role in stabilizing the compound and facilitating its incorporation into various chemical processes.

Comparison with Similar Compounds

Key Observations :

- Fluorination: The presence of five fluorine atoms in this compound enhances its electron-withdrawing capacity and thermal stability compared to non-fluorinated barium benzenesulfonate .

- Alkyl Chains : Di-C10-18-alkyl derivatives exhibit increased hydrophobicity, making them more suitable for surfactant applications, whereas fluorinated variants are preferred in high-temperature or oxidative environments .

Physicochemical Properties

Solubility and Stability

- This compound : Lower solubility in polar solvents (e.g., water) due to fluorine’s hydrophobic nature but improved stability in acidic/oxidative conditions .

- Barium benzenesulfonate : Moderately soluble in water and polar solvents; less stable under harsh conditions due to the absence of electron-withdrawing groups.

- Alkylated derivatives: Insoluble in water but soluble in non-polar organic solvents; stability depends on alkyl chain length and branching.

Thermal Behavior

Fluorinated sulfonates generally exhibit higher decomposition temperatures (>300°C) compared to non-fluorinated analogs (~200–250°C) due to stronger C–F bonds and reduced susceptibility to radical degradation .

Functional Advantages :

- Fluorinated sulfonates outperform non-fluorinated analogs in applications requiring chemical inertness, such as fuel cell membranes or aerospace coatings .

- Alkylated derivatives excel in emulsification and surface tension reduction but lack the thermal resilience of fluorinated variants.

Biological Activity

Barium pentafluorobenzenesulfonate (BaC₆F₅SO₃) is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of BaC₆F₅SO₃, including its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, supported by data tables and case studies.

1. Chemical Structure and Properties

This compound consists of a barium cation (Ba²⁺) and a pentafluorobenzenesulfonate anion. The presence of fluorine atoms in the benzene ring significantly enhances the compound's reactivity and stability, making it a subject of interest in various biological applications.

2. Antibacterial Activity

Research has demonstrated that barium compounds exhibit notable antibacterial properties. For instance, studies on barium oxide nanoparticles (BaONPs), which may share some properties with BaC₆F₅SO₃ due to the common barium ion, revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various bacterial strains were reported as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Klebsiella pneumoniae | 4.5 |

| Pseudomonas aeruginosa | 5.5 |

| Escherichia coli | 9.0 |

| Staphylococcus epidermidis | 6.3 |

These findings suggest that compounds containing barium may disrupt bacterial transporter systems or dehydrogenases, leading to bacterial growth inhibition .

3. Antifungal Activity

While barium compounds have shown promise in antibacterial applications, their antifungal activity appears limited. In studies involving BaONPs, the compound did not exhibit significant effectiveness against various fungal strains such as Rhizoctonia solani and Fusarium species .

4. Anti-inflammatory Effects

This compound also demonstrates potential anti-inflammatory properties. In vitro assays indicated that BaONPs could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The inhibition rates observed were approximately 43% for COX-1 and 41% for COX-2 at a concentration of 400 µg/mL . This suggests that BaC₆F₅SO₃ may also possess similar anti-inflammatory capabilities.

5. Antioxidant Activity

The antioxidant activity of barium compounds has been highlighted in various studies. BaONPs were shown to scavenge free radicals effectively, with a DPPH radical scavenging activity of around 43% at higher concentrations . This property indicates that BaC₆F₅SO₃ could potentially mitigate oxidative stress in biological systems.

6. Case Studies and Applications

Case Study: Antibacterial Efficacy

In a recent study focusing on the antibacterial efficacy of barium nanoparticles synthesized from natural extracts, it was found that these nanoparticles could effectively inhibit the growth of pathogenic bacteria while being less effective against fungi. This reinforces the idea that barium compounds may be selectively useful in treating bacterial infections without significantly impacting fungal populations .

Case Study: Anti-inflammatory Applications

Another investigation explored the use of barium-based compounds in reducing inflammation in animal models. The results indicated a marked reduction in inflammatory markers following treatment with barium nanoparticles, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.